3-Bromobenzenesulfonyl fluoride (CAS: 454-65-9) is a highly stable, bifunctional building block designed for modern Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and orthogonal cross-coupling. Characterized by an electrophilic sulfonyl fluoride group and a meta-positioned bromine atom, this compound serves as a versatile linchpin in organic synthesis, materials science, and chemoproteomics. Unlike traditional sulfonyl chlorides, the sulfur(VI) fluoride moiety exhibits exceptional thermodynamic stability, resisting premature hydrolysis in aqueous or basic environments while remaining selectively reactive toward specific nucleophiles (such as phenols and amines) under appropriate catalysis. Simultaneously, the aryl bromide handle permits palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig) without degrading the -SO2F group. This unique combination of high hydrolytic stability and orthogonal reactivity makes 3-bromobenzenesulfonyl fluoride a premium precursor for synthesizing complex covalent inhibitors, bioconjugation probes, and advanced polymeric materials [1].
Substituting 3-bromobenzenesulfonyl fluoride with its traditional analog, 3-bromobenzenesulfonyl chloride, fundamentally compromises synthetic workflows. The chloride analog is highly susceptible to hydrolysis and degrades rapidly in the presence of moisture or the basic conditions required for palladium-catalyzed cross-coupling, rendering orthogonal functionalization impossible. If a buyer substitutes with benzenesulfonyl fluoride, the critical halogen handle is lost, preventing downstream structural elaboration via Suzuki or Heck reactions. Furthermore, substituting with the para-isomer (4-bromobenzenesulfonyl fluoride) alters the spatial trajectory of the resulting molecule. In covalent drug design and rigid polymer architectures, the meta-substitution of the 3-bromo variant directs the warhead or polymer chain at a distinct angle that is structurally non-interchangeable with the linear para-geometry, directly impacting target affinity and material properties [1].
A critical procurement differentiator for 3-bromobenzenesulfonyl fluoride is its resistance to degradation in moisture-rich environments. Profiling of sulfur(VI) fluorides demonstrates that aryl sulfonyl fluorides maintain negligible hydrolysis over 24 hours in aqueous buffers at pH 8, exhibiting half-lives that can exceed 600 hours depending on the exact buffer conditions. In stark contrast, the corresponding sulfonyl chlorides undergo rapid hydrolysis, often degrading within minutes to hours under identical conditions [1]. This stability eliminates the need for rigorously anhydrous handling and storage, directly reducing process failure rates.
| Evidence Dimension | Aqueous half-life at pH 8 |
| Target Compound Data | Negligible hydrolysis over 24 hours (half-life > 600h for stable aryl SVI-Fs) |
| Comparator Or Baseline | Sulfonyl chloride analogs (rapid degradation, half-life in minutes/hours) |
| Quantified Difference | Orders of magnitude increase in hydrolytic half-life |
| Conditions | Aqueous PBS/HEPES buffer, pH 8, room temperature |
Procuring the fluoride form ensures the reagent survives aqueous workups and basic reaction conditions, drastically improving reproducibility and yield in multi-step syntheses.
The primary synthetic value of 3-bromobenzenesulfonyl fluoride lies in its ability to undergo transition-metal catalysis at the bromine site without destroying the sulfonyl group. Literature demonstrates that 3-bromobenzenesulfonyl fluoride can be reacted with bis(pinacolato)diboron under Pd(dppf)Cl2 catalysis to yield the corresponding boronate ester in quantitative yield (approx. 100% conversion), leaving the -SO2F group completely intact [1]. Attempting this exact transformation with 3-bromobenzenesulfonyl chloride results in catalyst poisoning and degradation of the -SO2Cl moiety.
| Evidence Dimension | Yield of cross-coupled intermediate with intact sulfonyl group |
| Target Compound Data | Quantitative yield (~100%) in Suzuki borylation |
| Comparator Or Baseline | 3-Bromobenzenesulfonyl chloride (0% yield, degradation of functional group) |
| Quantified Difference | Complete survival of the -SO2F group vs. complete degradation of the -SO2Cl group |
| Conditions | Pd(dppf)Cl2, KOAc, DMSO, 80 °C, 1 hour |
This allows buyers to build complex, highly elaborated molecular architectures via the bromine handle before deploying the SuFEx click reaction, a sequence impossible with the chloride analog.
When utilized as a SuFEx hub, 3-bromobenzenesulfonyl fluoride offers superior coupling efficiency compared to traditional amidation protocols. Under mild basic catalysis (e.g., DBU or BEMP), aryl sulfonyl fluorides react with amines and silyl ethers to form sulfonamides and sulfonates in yields consistently ranging from 85% to 95%[1]. Because the fluoride leaving group does not generate highly acidic HCl byproducts that require aggressive neutralization, the reaction profile is cleaner, requiring minimal chromatographic purification compared to reactions utilizing 3-bromobenzenesulfonyl chloride.
| Evidence Dimension | Sulfonamide/sulfonate formation yield |
| Target Compound Data | 85-95% yield with minimal purification |
| Comparator Or Baseline | Sulfonyl chloride amidation (variable yields, prone to competitive hydrolysis) |
| Quantified Difference | Consistently higher isolated yields and cleaner reaction profiles |
| Conditions | Room temperature, mild basic catalysis (e.g., DBU), 15-60 minutes |
High-yielding, clean click reactions reduce downstream purification costs and make this compound ideal for high-throughput library synthesis.
Because the -SO2F group is inert to palladium catalysis, 3-bromobenzenesulfonyl fluoride is the ideal starting material for synthesizing complex biaryls or functionalized building blocks. Chemists can perform Suzuki, Heck, or Sonogashira couplings at the meta-bromine position to build out a molecular core, and subsequently utilize the highly stable -SO2F group for late-stage SuFEx click conjugation with peptides, fluorophores, or polymers [1].
In medicinal chemistry, 3-bromobenzenesulfonyl fluoride is utilized to synthesize targeted covalent inhibitors. The meta-substitution provides a specific geometric trajectory that differs from the para-isomer, allowing the sulfonyl fluoride warhead to perfectly align with nucleophilic residues (such as Tyrosine or Lysine) in the solvent-exposed regions of kinase active sites, as demonstrated in the development of SRPK1/2 inhibitors[2].
Due to its exceptional hydrolytic stability in aqueous buffers (pH 7-8), this compound is perfectly suited for biological environments. It acts as a stable electrophilic probe that can selectively map the ligandable proteome by forming irreversible covalent bonds with specific amino acid side chains, a process where traditional sulfonyl chlorides would fail due to rapid degradation [3].
Corrosive